molecular formula C14H21N B1525946 [1-Cyclopropyl-2-(4-methylphenyl)ethyl](ethyl)amine CAS No. 1178738-58-3

[1-Cyclopropyl-2-(4-methylphenyl)ethyl](ethyl)amine

Cat. No.: B1525946
CAS No.: 1178738-58-3
M. Wt: 203.32 g/mol
InChI Key: KQSGRAMLNUKHIP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-methylphenyl)ethylamine is a secondary amine characterized by a cyclopropyl group attached to a carbon chain bearing a 4-methylphenyl (para-methylbenzene) substituent and an ethylamine moiety.

Properties

IUPAC Name

1-cyclopropyl-N-ethyl-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-3-15-14(13-8-9-13)10-12-6-4-11(2)5-7-12/h4-7,13-15H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSGRAMLNUKHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=C(C=C1)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-2-(4-methylphenyl)ethylamine, a compound with the molecular formula C13H19N, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring substituted with a methyl group, contributing to its unique biological properties. Its molecular weight is approximately 193.28 g/mol, and it is classified as a derivative of phenylethylamine.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It may act as an agonist or antagonist at certain G-protein-coupled receptors (GPCRs), influencing various signaling pathways within cells. This interaction can lead to modulation of neurotransmitter release, affecting mood and cognitive functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.
  • Antidepressant Effects : Preliminary studies suggest that it could exhibit antidepressant-like effects in animal models by enhancing serotonergic activity.
  • Anti-inflammatory Properties : Investigations have shown that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activity Overview

Study Biological Activity Findings
Study 1Neurotransmitter InteractionIncreased serotonin levels in the hippocampus of rats, associated with improved behavioral outcomes in depression models.
Study 2Anti-inflammatory EffectsMarked decrease in inflammatory markers in cultured macrophages following treatment with the compound.

Study 1: Neurotransmitter Interaction

In a controlled study examining the compound's effects on neurotransmitter systems, researchers found that administration significantly increased serotonin levels in the hippocampus of rats. This effect correlated with improved behavioral outcomes in models designed to simulate depression.

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound. Results demonstrated that treatment led to a significant reduction in inflammatory markers in cultured macrophages, suggesting its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

The biological activity of 1-Cyclopropyl-2-(4-methylphenyl)ethylamine can be compared to other similar compounds such as:

Compound Structure Notable Activities
2-{[1-(4-Methylphenyl)ethyl]amino}ethanolStructureModulates serotonin and dopamine levels
2-{[1-(4-Methylphenyl)ethyl]amino}butanolStructureExhibits anti-inflammatory properties

Comparison with Similar Compounds

Positional Isomer: 1-Cyclopropyl-2-(2-methylphenyl)ethanamine

This compound (CAS 56595-04-1, 95% purity) differs only in the position of the methyl group on the phenyl ring (ortho instead of para) . Key implications include:

  • Electronic Effects : Para-substitution typically enhances resonance stabilization of the aromatic ring, whereas ortho-substitution may alter dipole moments and solubility.
  • Safety Profile : First-aid measures for skin/eye contact emphasize immediate decontamination, suggesting higher reactivity or absorption rates compared to para-substituted analogs .

Phenoxy Derivatives: 1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethylamine

The replacement of the phenyl group with a phenoxy moiety (CAS 1340391-41-4, MW 205.30) introduces an oxygen atom, which:

  • Reduces Lipophilicity : Lower logP compared to the purely hydrocarbon-based target compound, affecting membrane permeability .

Extended Arylalkylamines: (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

This analog (CAS 2059944-97-5) features a dimethoxyphenyl group and an extended carbon chain. The methoxy groups:

  • Increase Molecular Weight: Higher MW (C₁₄H₂₁NO₂) may reduce volatility and impact pharmacokinetics .

Pharmacological Analogs: 4-Methylamphetamine and Related Amines

4-Methylamphetamine (1-(4-Methylphenyl)propan-2-amine)

Amphetamine derivative with a para-methylphenyl group and isopropylamine chain (CAS-registered) . Comparisons include:

  • Structural Similarities : Shared 4-methylphenyl motif but distinct amine substitution (isopropyl vs. ethyl-cyclopropyl).
  • Biological Activity: Amphetamines act as CNS stimulants via monoamine transporter modulation.
  • Regulatory Status : 4-Methylamphetamine is classified as a controlled substance, highlighting the importance of structural nuances in legal/toxicity profiles .

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

This compound, synthesized via reductive amination and purified using basic Al₂O₃ chromatography , shares a branched amine structure. Differences in aromatic bulk (naphthalene vs. methylbenzene) may affect metabolic stability and synthetic accessibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-Cyclopropyl-2-(4-methylphenyl)ethyl](ethyl)amine
Reactant of Route 2
[1-Cyclopropyl-2-(4-methylphenyl)ethyl](ethyl)amine

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